molecular formula C5H5N3O2 B6162715 1-ethenyl-4-nitro-1H-pyrazole CAS No. 117451-93-1

1-ethenyl-4-nitro-1H-pyrazole

Cat. No.: B6162715
CAS No.: 117451-93-1
M. Wt: 139.1
InChI Key:
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Description

1-ethenyl-4-nitro-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H4N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethenyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-nitro-1H-pyrazole with acetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethenyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.

    Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or electrophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Halogenated or electrophile-substituted pyrazole derivatives.

Scientific Research Applications

1-ethenyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-ethenyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethenyl-3-nitro-1H-pyrazole
  • 1-ethenyl-5-nitro-1H-pyrazole
  • 1-ethenyl-4-amino-1H-pyrazole

Uniqueness

1-ethenyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

117451-93-1

Molecular Formula

C5H5N3O2

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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